molecular formula C7H6N2O B1347345 2-Methoxynicotinonitrile CAS No. 7254-34-4

2-Methoxynicotinonitrile

Cat. No. B1347345
CAS RN: 7254-34-4
M. Wt: 134.14 g/mol
InChI Key: IHWZCGMZILLKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxynicotinonitrile (2-MN) is a nitrile compound that is primarily used in scientific research applications. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. 2-MN is a versatile molecule that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and other biologically active molecules. In addition, 2-MN has been used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Docking Studies

    • A study by Eşme (2021) on a derivative of 2-Methoxynicotinonitrile focused on its spectroscopic properties and potential as an anticancer agent. Using spectroscopic techniques like proton nuclear magnetic resonance and Fourier transform infrared spectroscopy, the study explored the compound's optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. The research suggests that the nitrogen atom of the nitrile group is prone to electrophilic attack, indicating its utility in non-linear optical material studies. Additionally, molecular docking studies suggest its potential as an anticancer agent (Eşme, 2021).
  • Radiopharmaceutical Applications

    • Saadati and Ahmadi (2016) discussed the use of a compound similar to 2-Methoxynicotinonitrile, Technetium 99m 2-methoxy isobutyl isonitrile, in radiopharmaceuticals. The study highlights its accumulation in viable myocardial tissue and its suitability for myocardial perfusion studies. It emphasizes the development of a new technique using ultrasound irradiation for preparing 99mTc-MIBI in clinical practice, which could be significant for emergency situations in nuclear medicine departments (Saadati & Ahmadi, 2016).
  • Corrosion Inhibition

    • Research by Ansari, Quraishi, and Singh (2015) explored the inhibition effects of pyridine derivatives, including compounds related to 2-Methoxynicotinonitrile, on steel corrosion. The study found that these derivatives showed high inhibition efficiency, suggesting their potential use as corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
  • Synthesis and Fluorescence Properties

    • A study by Suwunwong, Chantrapromma, and Fun (2013) on a 2-Methoxynicotinonitrile derivative emphasized its synthesis and characterization, including its strong blue fluorescence properties. The compound's high thermal stability and fluorescent properties suggest potential applications in materials science, particularly in the development of luminescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
  • Drug Delivery Systems

    • León et al. (2017) investigated the use of 2-Methoxyestradiol, a derivative of 2-Methoxynicotinonitrile, in drug delivery systems. The study focused on coating titanium dioxide nanoparticles with polyethylene glycol to enhance the clinical application of this antit
    itumor drug. This approach aimed to improve the drug's adsorption capability and effectiveness as part of a targeted drug delivery system, highlighting its potential in cancer therapy .
  • Anticancer Research

    • Studies by Gorska et al. (2014, 2015, 2016) explored the anticancer effects of 2-Methoxyestradiol on osteosarcoma cells and hippocampal HT22 cell lines. The research revealed that 2-Methoxyestradiol could induce cell death in cancer cells, potentially acting as a neurotoxin. This dual nature of 2-Methoxyestradiol suggests its significant role in anticancer mechanisms, offering insights into the overlapping pathways of neurodegenerative diseases and cancer (Gorska et al., 2014), (Gorska et al., 2015), (Gorska et al., 2016).
  • Molecular and Spectroscopic Studies

    • Ahipa et al. (2014) conducted molecular and spectroscopic studies on a derivative of 2-Methoxynicotinonitrile. Their research on this potential blue light-emitting material provides valuable information on its spectral characteristics and molecular structure, which is crucial for applications in optical materials and light-emitting diodes (Ahipa et al., 2014).

properties

IUPAC Name

2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWZCGMZILLKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291126
Record name 2-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxynicotinonitrile

CAS RN

7254-34-4
Record name 2-Methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7254-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73298
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7254-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.98 g (217 mmol) of sodium is added to 80 ml of anhydrous methanol. The reaction medium is stirred at room temperature for 10 minutes and then 10 g (72.2 mmol) of 2-chloronicotinonitrile is added at 0° C. The reaction medium is stirred at 25° C. for 16 hours. The reaction is hydrolyzed by slowly adding water at 0° C. After returning to room temperature, the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 7.85 g (81%) of 2-methoxy-nicotinonitrile in the form of a yellow solid.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methoxy-nicotinonitrile was prepared according to the literature by reaction of the 2-chloro-nicotinonitrile with MeONa in MeOH according to Dunn, A. D.; Norrie, R.; Heterocycl. Chem.; EN; 24; 1987; 85-89.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxynicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxynicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Methoxynicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxynicotinonitrile

Citations

For This Compound
63
Citations
TN Ahipa, V Kumar, AV Adhikari - Liquid Crystals, 2013 - Taylor & Francis
In this communication, we report the synthesis and characterisation of a new luminescent liquid crystalline material, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile (3). We have …
Number of citations: 20 www.tandfonline.com
T Suwunwong, S Chantrapromma, HK Fun - Journal of Chemical …, 2013 - Springer
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile (1) was synthesized by cyclization reaction of a chalcone derivative and malononitrile and characterized by FT-IR, UV–…
Number of citations: 4 link.springer.com
A Eşme - Spectroscopy Letters, 2021 - Taylor & Francis
The title compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was deliberated by proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform …
Number of citations: 4 www.tandfonline.com
P Victory, J Sempere, JI Borrell… - Journal of the Chemical …, 1989 - pubs.rsc.org
Methyl 4,4-dimethoxy-3-oxobutyrate (1) condenses with malonodinitrile (2) in methanolic sodium methoxide to form 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile (3a). A …
Number of citations: 7 pubs.rsc.org
T Suwunwong, S Chantrapromma… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C21H19N3O2, the central pyridine ring makes dihedral angles of 14.46 (9) and 34.67 (8) with the 4-amino- and 4-ethoxy-substituted benzene rings, respectively. …
Number of citations: 4 scripts.iucr.org
T Suwunwong, S Chantrapromma, HK Fun - Crystallography Reports, 2015 - Springer
The title compound, C 20 H 17 N 3 O 2 , was synthesized by the cyclization of a chalcone derivative with malononitrile, and was characterized by 1 H NMR and FT-IR spectroscopy …
Number of citations: 1 link.springer.com
R Manikannan, S Muthusubramanian… - Bioorganic & medicinal …, 2010 - Elsevier
… Compound 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile (4n) inhibited MTB with MIC of 3.1 μM and was 2.4 times and 16.1 times more potent than …
Number of citations: 17 www.sciencedirect.com
H Gökce, Y Sert, G Alpaslan, AS El‐Azab… - …, 2019 - Wiley Online Library
… Synthesis and characterization of some compounds of including 2-methoxynicotinonitrile … The compound is formed from two phenyl groups and one 2-methoxynicotinonitrile group. The …
EC Taylor Jr, AJ Crovetti - Journal of the American Chemical …, 1956 - ACS Publications
A new synthesis is described of the alkaloid ricinine from 3-picoline-l-oxide via the intermediates 4-nitro-3-picoline-l-oxide, 4-nitronicotinic acid-l-oxide, 4-methoxynicotinic acid-l-oxide, …
Number of citations: 39 pubs.acs.org
HM Manohara, CT Devaiah, B Hemavathi… - Journal of …, 2019 - Elsevier
… 4-(3,4-Bis(alkoxyoxy)phenyl)-6-(4-(bromomethyl)phenyl)-2-methoxynicotinonitrile (BZn CYBR) and 1.2 Eq of triphenylphosphene were taken in a round bottom flask, and dissolved in …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.